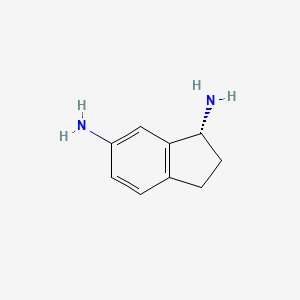

(R)-2,3-dihydro-1H-indene-1,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,3-dihydro-1H-indene-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOXBKDMGPKLBH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2,3 Dihydro 1h Indene 1,6 Diamine and Chiral Dihydroindene Diamine Derivatives

Enantioselective Synthesis Strategies for Dihydroindene Diamine Cores

The primary challenge in synthesizing (R)-2,3-dihydro-1H-indene-1,6-diamine lies in the precise control of the stereocenter at the C1 position while incorporating amino functionalities at both the C1 and C6 positions. This requires sophisticated enantioselective strategies.

Asymmetric Catalytic Approaches to Indene (B144670) Scaffold Construction

The construction of the chiral indane scaffold is the foundational step. A highly effective strategy involves the asymmetric reduction of a prochiral indanone. To achieve the target 1,6-diamine, a suitable precursor is 6-nitro-1-indanone (B1293875). The asymmetric hydrogenation or transfer hydrogenation of this ketone can establish the (R)-stereocenter at C1.

Ruthenium (Ru) and Rhodium (Rh) complexes with chiral ligands are widely used for this transformation. nih.govresearchgate.netnih.gov For instance, Ru(II) complexes bearing chiral diphosphine and diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are powerful catalysts for the asymmetric transfer hydrogenation of aromatic ketones using formic acid/triethylamine as the hydrogen source. sigmaaldrich.comrsc.org These systems are known for their high efficiency and enantioselectivity. nih.gov The asymmetric transfer hydrogenation of 3-aryl-1-indanones has been shown to proceed with efficient kinetic resolution, yielding cis-indanols and unreacted indanones with excellent enantiomeric excess (ee). nih.gov This highlights the potential for highly selective reduction of the indanone core.

Iron-based catalysts are also emerging as a more sustainable alternative to ruthenium for the asymmetric hydrogenation of ketones. rsc.org While less common, these catalysts offer a "greener" approach to generating the chiral alcohol intermediate, (R)-6-nitro-2,3-dihydro-1H-inden-1-ol.

The table below summarizes representative catalyst systems applicable to the asymmetric reduction of indanones.

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Ru(II)-Indan-ambox | Prochiral simple ketones | Up to 97% | nih.gov |

| (R,R)-Ts-DENEB/HCOOH:Et3N | Racemic 3-aryl-1-indanones | Up to 99% (for alcohol and recovered ketone) | nih.gov |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic ketones, Imines | Excellent | sigmaaldrich.com |

| Cinchona alkaloid-derived NNP-Ru | Aromatic/heteroaromatic ketones | Up to 99.9% | rsc.org |

Beyond reduction, other methods for constructing functionalized indenes include Lewis acid-catalyzed cascade reactions of aziridines and propargyl alcohols nih.gov and metal-free Brønsted acid-promoted reactions of cinnamaldehydes. organic-chemistry.org

Stereoselective Amination and Diamination Reactions

With the chiral indane core established, the next crucial step is the introduction of the amine functionalities. The C1 and C6 amines are typically introduced via different chemical transformations.

Introduction of the C1-Amine: A highly efficient and stereoselective method for converting a ketone to a chiral amine is through biocatalytic reductive amination using transaminase enzymes. Transaminases can directly convert a prochiral ketone, such as 6-nitro-1-indanone, into the corresponding chiral amine with high enantioselectivity. ajpamc.com For example, the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyanoindanone has been achieved in a single step with 100% chiral purity using a transaminase. ajpamc.com This approach avoids multiple steps and often provides superior enantioselectivity compared to traditional chemical methods.

Alternatively, the chiral alcohol, (R)-6-nitro-2,3-dihydro-1H-inden-1-ol, can be converted to the amine. This can be achieved through methods like a Mitsunobu reaction with an appropriate nitrogen source (e.g., phthalimide (B116566) or hydrazoic acid) followed by deprotection, or by conversion to a mesylate or tosylate and subsequent displacement with an azide, followed by reduction. These methods typically proceed with inversion of configuration, so starting with the (S)-alcohol would yield the (R)-amine.

Direct asymmetric hydrogenation of enamines or imines derived from indanones is another powerful route. researchgate.netbohrium.com Rhodium complexes with chiral bisphosphine ligands, such as (R)-SDP, have been used to hydrogenate β-branched enamides to yield β-stereogenic amines with excellent enantioselectivities (up to 96% ee). rsc.org Similarly, Rh/bisphosphine-thiourea catalysts have been effective in the asymmetric hydrogenation of unprotected N-H imines. nih.gov

Introduction of the C6-Amine: The amine at the C6 position is typically installed by reduction of the nitro group that was carried through the synthesis from the 6-nitro-1-indanone starting material. This is a standard transformation, commonly achieved with high yield using reagents like H₂ with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst, or by using chemical reducing agents such as tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄).

Derivatization of Chiral Indene Precursors

An alternative strategy involves starting with a readily available chiral indene precursor and introducing the necessary functional groups. For instance, one could start with (R)-1-aminoindane. sigmaaldrich.com To introduce the second amine group at the C6 position, a nitration reaction would be required. The regiochemical outcome of the electrophilic nitration of the benzene (B151609) ring would be directed by the existing substituents. The amino group (or a protected version like an acetamide) is an ortho-, para-director. Therefore, nitration of N-acetyl-(R)-1-aminoindane would be expected to yield a mixture of nitro-substituted products, from which the desired 6-nitro derivative would need to be separated. Subsequent reduction of the nitro group and deprotection of the C1-amine would yield the target diamine.

The use of chiral auxiliaries provides another powerful method for derivatization. Enantiopure sulfinyl imines, for example, have been employed in the stereoselective synthesis of 3-aminoindan-1-ones. acs.orgnih.gov In this approach, a triflate of a salicylic (B10762653) aldehyde is condensed with an enantiopure tert-butyl sulfinamide, and the resulting sulfinyl imine undergoes a palladium-mediated annulation to form the 3-aminoindan-1-one with high diastereoselectivity. acs.org Cleavage of the sulfinyl auxiliary then yields the enantiopure aminoindanone, which can be further functionalized.

Multi-Component Reactions and Heterocyclic Annulation Strategies Involving Indene-Derived Precursors

Multi-component reactions (MCRs) and heterocyclic annulation strategies offer efficient pathways to construct complex molecules from simple precursors in a single step. Indene-derived precursors can participate in such reactions to generate diverse heterocyclic scaffolds.

For instance, a Lewis acid-catalyzed cascade reaction between aziridines and propargylic alcohols has been developed for the concise synthesis of functionalized indenes. nih.gov Similarly, allenic ketone-based MCRs can produce diversely functionalized cyclopentene (B43876) derivatives, a core structure related to indene. rsc.org While these methods may not directly produce the target diamine, they demonstrate the versatility of indene building blocks in constructing complex molecular architectures that could incorporate diamine functionalities.

A notable example is the highly enantio- and diastereoselective synthesis of indolo- and benzoquinolizidine derivatives through a formal aza-Diels-Alder reaction of enones with cyclic imines, catalyzed by a bifunctional primary aminothiourea. nih.gov This strategy highlights how chiral indene-like structures can be assembled with high stereocontrol, offering a pathway to complex diamine-containing polycyclic systems.

Parallel Synthesis and High-Throughput Screening in Dihydroindene Diamine Library Generation

In drug discovery and catalyst development, it is often necessary to synthesize and screen a large number of related compounds. Parallel synthesis and high-throughput screening (HTS) are indispensable tools for this purpose. nih.govmpg.de

Parallel Synthesis: Parallel synthesis allows for the rapid creation of a library of dihydroindene diamine derivatives from a common scaffold. uniroma1.itresearchgate.net Starting with a key intermediate like (R)-6-nitro-1-aminoindane, a variety of substituents can be introduced. For example, the C1-amino group could be derivatized with a diverse set of acyl chlorides or sulfonyl chlorides. Subsequently, the C6-nitro group can be reduced and the resulting amine can be further functionalized. This "scaffold decoration" approach, often performed in multiwell plates, can efficiently generate hundreds of distinct compounds for screening. researchgate.netenamine.net Companies like Enamine have developed extensive protocols and building block collections to facilitate such library syntheses. enamine.net

High-Throughput Screening (HTS): Once a library of chiral dihydroindene diamine derivatives is generated, HTS methods are employed to rapidly assess their properties. acs.orgacs.orgnih.gov If the library is designed to find new chiral ligands or catalysts, HTS techniques can quickly evaluate the enantioselectivity of reactions. nih.gov Common HTS methods for enantioselectivity include:

| HTS Technique | Principle | Reference |

| Mass Spectrometry (MS) | Using isotopically labeled pseudo-enantiomeric substrates to determine ee by the ratio of product masses. | nih.gov |

| Gas Chromatography (GC) | Using chiral stationary phases to separate enantiomeric products from a crude reaction mixture, allowing for simultaneous determination of yield and ee. | acs.orgacs.org |

| Circular Dichroism (CD) | Screening for enantioselective catalysts by measuring the optical rotation of reaction mixtures in parallel. | mpg.de |

| Infrared Thermography | Detecting reaction rates of exothermic catalytic reactions to quickly identify active catalysts. | mpg.de |

These HTS protocols dramatically accelerate the discovery process, enabling the evaluation of thousands of potential catalysts or drug candidates in a short period, thereby facilitating the optimization of dihydroindene diamine structures for specific applications. uniroma1.itacs.org

Catalytic Applications of Chiral Dihydroindene Diamine Ligands and Organocatalysts

Chiral Ligands in Transition Metal-Catalyzed Asymmetric Transformations

The utility of (R)-2,3-dihydro-1H-indene-1,6-diamine as a chiral ligand in transition metal catalysis is a growing area of interest. When complexed with transition metals such as ruthenium, rhodium, and iridium, these ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of valuable molecules. google.comnih.govresearchgate.net

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds. nih.govnih.gov Chiral diamine ligands, in general, are known to be effective in ruthenium-catalyzed asymmetric hydrogenation of ketones and imines. nih.gov While specific studies focusing exclusively on this compound are limited, the structural analogy to other effective diamine ligands used in ruthenium, rhodium, and iridium catalysis suggests its potential in these transformations. researchgate.netnih.govnih.govresearchgate.net The development of catalysts for the asymmetric hydrogenation of challenging substrates, such as minimally differentiated ketones, highlights the ongoing need for novel chiral ligands. nih.gov

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Allylation, Cyclopropanation, Michael Additions)

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral diamine ligands have been employed in a variety of such reactions. For instance, in the context of Michael additions, chiral catalysts can direct the stereoselective addition of nucleophiles to α,β-unsaturated compounds. google.com While direct examples employing this compound are not extensively documented, the broader class of chiral diamines has shown success in this area. researchgate.net The versatility of these ligands extends to other C-C bond-forming reactions, where the ligand's structure can be tuned to optimize reactivity and selectivity.

| Reaction Type | Catalyst System (General) | Substrate Scope (General) | Enantioselectivity (General) |

| Asymmetric Hydrogenation | [Ru(diamine)(diphosphine)] | Ketones, Imines | High |

| Asymmetric Michael Addition | Chiral Diamine-Metal Complex | Enones, Nitroalkenes | Moderate to High |

Oxidation and Reduction Catalysis

Beyond hydrogenation, chiral diamine ligands can be applied in a range of oxidation and reduction reactions. For example, the transfer hydrogenation of ketones using a hydrogen source like formic acid or isopropanol (B130326) is a well-established method catalyzed by ruthenium and iridium complexes of chiral diamines. The mechanism often involves the formation of a metal-hydride species that participates in the stereodetermining step. The inherent chirality of the diamine ligand is crucial for achieving high enantioselectivity in the resulting alcohol product.

Stereoelectronic Tuning of Dihydroindene Diamine Ligands

The efficacy of a chiral ligand is highly dependent on its stereoelectronic properties. For dihydroindene diamine ligands, modifications to the aromatic ring or the amine substituents can significantly impact the catalytic activity and enantioselectivity. Introducing electron-donating or electron-withdrawing groups can alter the electronic environment of the metal center, while varying the steric bulk of the substituents can influence the substrate approach and the transition state geometry. This tunability allows for the optimization of the ligand for a specific catalytic transformation.

Chiral Dihydroindene Diamine-Derived Organocatalysts

In addition to their use as ligands for transition metals, chiral diamines can function as organocatalysts. This approach avoids the use of potentially toxic or expensive metals and offers a complementary strategy for asymmetric synthesis.

Applications in Asymmetric Michael Additions

Chiral primary diamines are effective organocatalysts for the asymmetric Michael addition of ketones and aldehydes to nitroalkenes. The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ketone and the diamine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. While specific data for this compound in this context is not widely available, the general mechanism is well-established for other chiral diamines. researchgate.net

| Substrate 1 | Substrate 2 | Organocatalyst Type (General) | Product Type | Diastereoselectivity (General) | Enantioselectivity (General) |

| Cyclohexanone | β-Nitrostyrene | Chiral Primary Diamine | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | High | Moderate to High |

Design Principles for Organocatalytic Activity

The efficacy of a chiral organocatalyst is predicated on its ability to create a well-defined, three-dimensional chiral environment around the reactants, thereby lowering the activation energy of one enantioselective pathway over the other. Chiral diamines, in particular, have emerged as a versatile class of organocatalysts, often functioning as bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.

The design of organocatalysts based on the this compound scaffold would be guided by several key principles. The rigid indane backbone serves to position the two amino groups in a specific spatial arrangement, which is crucial for creating an effective chiral pocket. The primary amine at the 1-position and the amino group at the 6-position on the aromatic ring can be strategically functionalized to modulate the catalyst's steric and electronic properties.

For instance, one of the amino groups can be transformed into a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide. This group can activate an electrophile, for example, by coordinating to a nitro group in a Michael acceptor like nitrostyrene. The other amino group, typically the one at the chiral center, can act as a Brønsted base to deprotonate a pronucleophile, generating a reactive enolate. This dual activation is a hallmark of many successful bifunctional organocatalysts.

Research on analogous chiral diamine catalysts, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, provides a blueprint for the potential applications of this compound derivatives. In these systems, the derivatization of the diamine scaffold into thiourea or squaramide organocatalysts has proven effective in promoting various asymmetric transformations, including Michael additions. wikipedia.orgsigmaaldrich.comnih.gov

The following table illustrates the performance of analogous bifunctional organocatalysts derived from a different chiral diamine scaffold in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, showcasing the typical yields and enantioselectivities that can be achieved through this design principle.

Table 1: Performance of Analogous Chiral Diamine-Based Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene

| Catalyst Structure (Analogous) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (1R,2R)-Cyclohexane-1,2-diamine derived thiourea | Up to 93% | Up to 41% | wikipedia.org |

| (S)-Quininamine derived benzene-1,2-diamine | Up to 41% | Up to 72% | wikipedia.org |

Note: The data in this table is for analogous compounds to illustrate the design principles and potential efficacy. Specific data for this compound derivatives is not currently available in the cited literature.

The steric hindrance around the catalytic sites can be fine-tuned by introducing bulky substituents on the diamine nitrogen atoms, which can enhance enantioselectivity by creating a more discriminating chiral environment. The electronic properties of the aromatic ring in the indane scaffold can also be modified to influence the acidity and basicity of the catalytic moieties.

Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The key attributes of an effective chiral auxiliary are its ready availability in enantiomerically pure form, its ability to be easily attached to and removed from the substrate under mild conditions, and its high stereodirecting influence.

The this compound molecule possesses the necessary features to serve as a precursor for chiral auxiliaries. The presence of two distinct amino groups allows for differential functionalization. For instance, the primary amine at the chiral center (C1) can be used to form an amide or imine linkage with a prochiral substrate, bringing the chiral scaffold in close proximity to the reacting center. The amino group at the 6-position offers a handle for further modification, which could be used to tune the solubility or steric properties of the auxiliary-substrate conjugate.

While direct applications of this compound as a chiral auxiliary are not extensively documented in the literature, the use of other chiral indane derivatives provides a strong precedent. For example, a chiral auxiliary derived from trans-1-amino-2-indanol has been effectively used in asymmetric aldol (B89426) reactions. scielo.org.mx In this case, the rigid indane backbone and the defined stereochemistry of the amino and hydroxyl groups create a highly organized transition state, leading to excellent diastereoselectivity.

The general strategy for employing a chiral auxiliary based on the this compound scaffold would involve the following steps:

Attachment: The prochiral substrate is covalently attached to the chiral auxiliary, for instance, by forming an amide bond between a carboxylic acid substrate and the primary amine of the auxiliary.

Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition, Diels-Alder reaction), where the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule.

Cleavage: The chiral auxiliary is removed from the product, typically through hydrolysis or reduction, to yield the enantiomerically enriched product and recover the auxiliary for reuse.

The following table provides examples of the effectiveness of other well-established chiral auxiliaries in various stereoselective reactions, illustrating the high levels of diastereoselectivity that can be achieved.

Table 2: Performance of Established Chiral Auxiliaries in Stereoselective Reactions

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) or Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Addition | >99:1 d.r. | researchgate.net |

| Camphorsultam | Michael Addition | High diastereoselectivity | wikipedia.org |

| Pseudoephedrine | Alkylation | High diastereoselectivity | wikipedia.org |

| (R)-Phenylglycine amide | Reductive Amination | 96% ee | researchgate.net |

Note: The data in this table is for established chiral auxiliaries and is provided for illustrative purposes. Specific performance data for auxiliaries derived from this compound is not available in the cited literature.

The rigid conformation of the indane ring in this compound is expected to provide a well-defined and predictable stereochemical bias, making it a promising candidate for the development of novel and effective chiral auxiliaries.

Mechanistic and Theoretical Investigations of Stereoselectivity and Reactivity

Computational Chemistry Studies (e.g., DFT, QM/MM)

Computational chemistry has become an indispensable tool for unraveling the complex mechanisms of catalytic reactions. Methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) allow for the detailed exploration of reaction pathways and the factors governing stereoselectivity.

The identification and characterization of intermediates and transition states within a catalytic cycle are crucial for a complete understanding of the reaction mechanism. While specific DFT studies on catalysts derived from (R)-2,3-dihydro-1H-indene-1,6-diamine are not extensively documented in publicly available literature, the general approach involves calculating the geometries and energies of all potential species along the reaction coordinate. For instance, in a typical metal-catalyzed reaction, this would involve modeling the initial coordination of reactants to the metal-diamine complex, the formation of key intermediates, the stereodetermining transition state, and the final product release. The relative energies of these structures provide a thermodynamic and kinetic profile of the catalytic cycle.

A primary goal of computational studies in asymmetric catalysis is to predict and explain the observed stereochemical outcomes. By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, the enantiomeric or diastereomeric excess can be estimated using the Boltzmann distribution. For a catalyst incorporating this compound, the chiral environment created by the ligand would lead to a lower energy transition state for the formation of one enantiomer over the other. The difference in these activation energies (ΔΔG‡) directly correlates with the enantiomeric ratio. For example, a ΔΔG‡ of 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of approximately 95%.

The specific three-dimensional arrangement (conformation) of the this compound ligand when coordinated to a metal center is fundamental to how its chirality is transferred to the substrate. The fused ring system of the indane backbone imparts significant conformational rigidity. nih.gov Computational methods can be employed to explore the conformational landscape of the catalyst-substrate complex. This analysis helps to identify the most stable conformation and how the spatial arrangement of the diamine's substituents, particularly the amino groups, dictates the approach of the substrate, thereby controlling the stereochemical outcome. The conformation of the five-membered ring in the indane scaffold can adopt envelope or twist forms, and the preferred conformation can influence the orientation of the coordinating amino groups. libretexts.org

Spectroscopic and Diffraction Analyses for Stereochemical Elucidation (e.g., NMR, X-ray Crystallography, CD Spectroscopy)

Experimental techniques are vital for validating the structures of catalysts and intermediates and for providing direct evidence of stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of chiral catalysts and their complexes in solution. For derivatives of this compound, ¹H and ¹³C NMR would provide information on the connectivity and electronic environment of the atoms. researchgate.netnih.gov Chiral recognition can be achieved by using chiral solvating agents or by observing the diastereomeric interactions when the catalyst is bound to a substrate. mst.eduunipi.itnih.gov

| Proton | Typical Chemical Shift Range (ppm) in Indane Derivatives |

| Aromatic C-H | 6.5 - 7.5 |

| Benzylic C-H (at C1) | 4.0 - 5.0 (if attached to N) |

| Methylene C-H (at C2) | 2.0 - 3.0 |

| Methylene C-H (at C3) | 2.5 - 3.5 |

| Amine N-H | 1.5 - 4.0 (broad) |

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. researchgate.netresearchgate.net A crystal structure of a metal complex of this compound would reveal precise bond lengths, bond angles, and the coordination geometry around the metal center. This information is invaluable for understanding the steric environment of the catalyst and for validating computational models.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that is particularly sensitive to the stereochemistry of molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectrum of a chiral catalyst provides a unique fingerprint that can be used to determine its enantiomeric purity and to study its conformational changes upon substrate binding.

Understanding Steric and Electronic Effects on Catalytic Performance

The performance of a catalyst is governed by a delicate balance of steric and electronic effects.

The rigid indane backbone of this compound imposes significant steric constraints around the catalytic center. catalysis.blogmdpi.com This steric bulk can influence substrate approach, leading to high stereoselectivity. For instance, the fused ring system can effectively block one face of the coordinated substrate, allowing reaction to occur preferentially from the other face. The relative stability of conformers in substituted cyclic systems is heavily influenced by steric interactions, such as 1,3-diaxial interactions in cyclohexane (B81311) derivatives, a principle that also applies to the puckered five-membered ring of the indane system. libretexts.orgresearchgate.netlibretexts.orgrsc.org

| Substituent | Relative Steric Bulk (A-value in kcal/mol) |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | > 4.5 |

| -C₆H₅ | 3.0 |

The electronic properties of the amino groups are also critical. The nitrogen atoms act as Lewis bases, donating electron density to the metal center. reformchem.comnih.govrsc.org The basicity of these amino groups, which can be modulated by substituents on the aromatic ring, influences the Lewis acidity of the metal center and, consequently, the activity of the catalyst. The electronic nature of the amino groups can affect the stability of intermediates and transition states in the catalytic cycle. nih.govresearchgate.netrsc.org For example, more electron-donating groups can increase the reactivity of the catalyst but may also affect its selectivity.

Chiral Dihydroindene Diamine Scaffolds in Molecular Recognition and Supramolecular Assemblies

Design and Synthesis of Chiral Receptors Incorporating Dihydroindene Diamine Units

The creation of synthetic receptors capable of selective molecular recognition is a cornerstone of supramolecular chemistry. The rigid framework of the dihydroindene unit in (R)-2,3-dihydro-1H-indene-1,6-diamine provides a well-defined platform for the spatial orientation of binding sites. Synthetic strategies often involve the functionalization of the two primary amine groups. These amines can be readily derivatized to introduce a variety of interaction points, such as hydrogen bond donors and acceptors, aromatic surfaces for π-π stacking, and coordination sites for metal ions.

Chiral Discrimination Mechanisms and Enantio-recognition Studies

The ability of a chiral receptor to differentiate between the enantiomers of a guest molecule is known as chiral discrimination or enantio-recognition. For receptors incorporating the this compound scaffold, this process is governed by the formation of transient diastereomeric complexes with the chiral guest molecules. The stability of these complexes differs due to the distinct spatial arrangement of intermolecular interactions.

Detailed enantio-recognition studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism, are conducted to elucidate the binding modes and the origins of selectivity. These studies have shown that a "three-point interaction model" is often at play, where a minimum of three simultaneous interactions between the host and guest are necessary for effective chiral recognition. The rigid nature of the dihydroindene core helps to pre-organize the binding sites, minimizing the entropic penalty upon guest binding and enhancing the recognition efficiency. The difference in binding affinities between the two enantiomers of a guest molecule can be quantified to determine the enantioselectivity of the receptor.

Application in Chiral Sensing Devices

The principles of molecular recognition can be harnessed to develop chiral sensing devices. When a chiral receptor based on this compound binds to a chiral analyte, a measurable signal can be generated. Fluorescent sensors are a common application, where the diamine scaffold is functionalized with fluorogenic units. nih.gov The binding event modulates the fluorescence properties of the sensor, leading to a change in intensity or wavelength that can be correlated to the concentration and enantiomeric excess of the analyte.

These chiral sensors are valuable tools in fields such as pharmacology and materials science, where the chirality of a molecule can dramatically affect its properties and biological activity. The development of sensors with high sensitivity and enantioselectivity is an active area of research. The modular nature of the dihydroindene diamine scaffold allows for the systematic tuning of the sensor's properties by modifying the attached signaling units and binding sites.

| Sensor Type | Analyte Type | Signaling Mechanism |

| Fluorescent Sensor | Chiral Amines | Fluorescence Quenching/Enhancement |

| Colorimetric Sensor | Chiral Carboxylic Acids | Visible Color Change |

| Electrochemical Sensor | Chiral Alcohols | Change in Redox Potential |

Metal-Organic Frameworks (MOFs) and Coordination Polymers with Chiral Dihydroindene Diamine Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral building blocks, such as this compound, into the framework can impart chirality to the entire structure. These chiral MOFs have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

In the synthesis of these materials, the diamine can act as a chiral strut, connecting metal nodes to form a three-dimensional network with chiral pores. The synthesis is typically carried out under solvothermal conditions, where the metal salt and the chiral organic linker are heated in a suitable solvent. hidenisochema.com The resulting crystalline material possesses a high surface area and a well-defined pore structure.

Coordination polymers, which can be considered as one- or two-dimensional analogues of MOFs, can also be synthesized using this chiral diamine. These materials can exhibit interesting properties arising from the regular arrangement of the chiral components and the metal centers. Research in this area focuses on controlling the dimensionality and topology of the resulting structures to tailor their properties for specific applications. The development of robust and highly porous chiral MOFs and coordination polymers remains a significant goal in materials chemistry. rsc.org

Functionalized Dihydroindene Diamine Derivatives As Chiral Building Blocks

Strategic Application in the Synthesis of Complex Chiral Molecules

The strategic use of (R)-2,3-dihydro-1H-indene-1,6-diamine and its derivatives is central to the synthesis of complex chiral molecules, including those with significant biological activity. rsc.orgua.es These functionalized diamines are recognized as important structural motifs in natural products and pharmaceuticals and are utilized in asymmetric catalysis. nih.govresearchgate.net Their utility stems from the ability to introduce multiple stereocenters in a controlled manner.

The synthesis of polyfunctionalized diamines can be achieved through sequential catalytic transformations. nih.gov For instance, palladium-catalyzed asymmetric allylic amination can be employed to create chiral diamine derivatives with high enantiomeric excess. nih.gov These products can then undergo further transformations, such as rhodium-catalyzed C-H insertion, to generate more complex, differentially substituted diamines. nih.gov

The following table details the yields and enantiomeric excess for the synthesis of various chiral diamine derivatives through palladium-catalyzed asymmetric allylic amination.

| Product | Starting Material | % Yield | % ee |

| 3 | Cyclohexenol-derived carbonate 1 and sulfamate (B1201201) nucleophile 2 | 95 | 90 |

| Mono-substituted product | C2-symmetric conduritol B tetracarbonate | - | 96 |

Data sourced from a study on sequential palladium and rhodium catalysis. nih.gov

These chiral diamines are precursors to a variety of complex structures. For example, they can be converted into amino aziridines, which can then be ring-opened to yield 7-membered ring heterocycles, providing access to stereodefined 1,2,3-triamines. nih.gov This highlights the strategic importance of dihydroindene diamine derivatives as foundational elements for building intricate molecular frameworks.

Scaffold Diversity and Structural Modification for Target-Oriented Synthesis

The concept of scaffold diversity is crucial in medicinal chemistry and drug discovery, aiming to create libraries of compounds with varied three-dimensional shapes to interact with diverse biological targets. cam.ac.ukcam.ac.uk The 2,3-dihydro-1H-indene core provides a rigid and stereochemically defined scaffold that is amenable to structural modification for target-oriented synthesis. researchgate.netnih.gov

Variation in the molecular framework, or scaffold diversity, is considered highly important for generating functionally diverse molecules, as biological macromolecules interact with small molecules that have complementary 3D structures. cam.ac.uk Diversity-Oriented Synthesis (DOS) strategies often employ complexity-generating reactions to rapidly build up a variety of molecular scaffolds from a common starting point. cam.ac.uknih.gov

A novel class of chiral 2,3-dihydro-1H-indene derivatives has been designed and synthesized as melatonergic ligands. researchgate.net The synthetic route allows for the introduction of various functional groups, demonstrating the scaffold's versatility. Modifications can be performed through a series of standard organic reactions, as outlined below:

| Step | Reagents and Conditions | Transformation |

| a | NaOH, EtOH, water, reflux | Hydrolysis |

| b | Dioxane, dimethylbenzene, reflux; SOCl₂, EtOH | Cyclization and esterification |

| c | Ethane-1,2-dithiol, SnCl₄, DCM | Thioacetal formation |

| d | LiAlH₄, THF | Reduction |

| e | MsCl, triethylamine, DCM; isoindoline-1,3-dione, K₂CO₃, CH₃CN, reflux | Mesylation and Gabriel synthesis |

| f | 85% hydrazine (B178648) hydrate, EtOH, reflux | Deprotection (amine formation) |

| g | Anhydride, triethylamine, DCM | Acylation |

This table outlines a synthetic scheme for the modification of 2,3-dihydro-1H-indene derivatives. researchgate.net

This adaptability allows chemists to fine-tune the steric and electronic properties of the molecule to achieve high selectivity for a specific biological target, moving from a general scaffold to a highly specialized therapeutic agent. researchgate.net

Integration in Multistep Asymmetric Synthetic Routes

The utility of this compound and related structures is fully realized when they are integrated into multistep asymmetric synthetic pathways. nih.gov Their inherent chirality is transferred through successive reaction steps to control the stereochemistry of the final product. The catalytic asymmetric synthesis of 1,2-diamines is a field of significant interest due to their prevalence in biologically active compounds and their application as chiral ligands and organocatalysts. rsc.orgua.esresearchgate.net

One powerful strategy involves the desymmetrization of meso-aziridines, which can be efficiently converted into chiral 1,2-diamines. ua.es This method allows for the creation of diamines with two differently substituted amino groups. For instance, the catalytic aminolysis of meso-aziridines using reagents like trimethylsilyl (B98337) azide, catalyzed by a chiral chromium(III) complex, yields β-azido amino derivatives that are direct precursors to chiral 1,2-diamines. researchgate.net

An example of a multistep asymmetric synthesis is the preparation of a hydrindane framework, where all reaction steps can be performed in water using recyclable polymeric catalysts. nih.gov This process involves:

Palladium-catalyzed asymmetric π-allylic alkylation.

Propargylation.

Cycloisomerization of the resulting 1,6-enyne.

This sequence demonstrates how a chiral building block can be elaborated through several catalytic steps to build a complex polycyclic structure with high stereocontrol, showcasing the integration of the diamine scaffold into sophisticated and environmentally conscious synthetic plans. nih.gov

Emerging Research Directions and Future Prospects for Chiral Dihydroindene Diamines

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral diamines is a critical step in the development of asymmetric catalysts. Current research efforts are focused on creating more efficient and sustainable synthetic routes to access compounds like (R)-2,3-dihydro-1H-indene-1,6-diamine. Traditional methods often involve multiple steps, the use of stoichiometric chiral auxiliaries, and harsh reaction conditions, leading to significant waste generation.

Modern approaches are increasingly leaning towards catalytic asymmetric methods that are more atom-economical and environmentally benign. For instance, the enantioselective synthesis of related 1-aminoindane derivatives has been achieved through asymmetric Brønsted acid catalysis, involving the cyclization of 2-alkenylbenzaldimines. nih.gov This strategy offers a direct route to the chiral indane core with high enantioselectivity.

Furthermore, biocatalysis is gaining traction as a sustainable alternative for the synthesis of chiral amines. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, can offer high stereoselectivity under mild, aqueous conditions. nih.gov The application of such enzymatic routes could provide a greener pathway to chiral dihydroindene diamines, minimizing the use of heavy metals and organic solvents.

Future research in this area will likely focus on:

Catalytic Asymmetric C-H Activation: Direct functionalization of C-H bonds to install the amino groups on the indene (B144670) scaffold in a stereocontrolled manner would represent a highly efficient synthetic strategy.

Flow Chemistry: The use of continuous-flow reactors can enhance safety, improve reaction efficiency, and allow for easier scale-up of the synthesis of chiral diamines.

Use of Renewable Feedstocks: Developing synthetic pathways that start from bio-based materials would significantly improve the sustainability profile of these chiral ligands.

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Method | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Classical Resolution | Well-established, applicable to a wide range of compounds. | 50% theoretical maximum yield, generates waste from resolving agent. | Low sustainability due to waste generation. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials. | Limited by the availability and diversity of the chiral pool. | Moderate to high, depending on the source of the starting material. |

| Asymmetric Catalysis | High enantioselectivity, catalytic use of chiral source, high atom economy. | Catalyst development can be challenging and expensive. | High, reduces waste and energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, uses renewable resources. | Limited substrate scope for wild-type enzymes, requires enzyme engineering. | Very high, environmentally benign process. |

Exploration of Novel Catalytic Transformations and Chiral Inducers

Chiral diamines derived from the dihydroindene scaffold are versatile ligands for a variety of metal-catalyzed asymmetric reactions. Their rigid bicyclic structure provides a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control. While specific catalytic applications of this compound are not extensively documented in the literature, the general utility of chiral diamines suggests its potential in several key transformations.

These ligands can be employed in reactions such as:

Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral diamine-metal complexes, particularly with ruthenium and manganese, are effective catalysts for the asymmetric reduction of ketones and imines to produce chiral alcohols and amines, respectively. acs.orgbldpharm.com

Asymmetric C-C Bond Forming Reactions: This includes Michael additions, aldol (B89426) reactions, and Mannich reactions, where the chiral diamine can act as a ligand for a Lewis acidic metal or as an organocatalyst itself. acs.org

Asymmetric C-N Bond Forming Reactions: The copper-catalyzed reductive coupling of imines and allenes to produce chiral 1,2-diamino synthons is an example of a transformation where chiral diamine ligands could be beneficial. youtube.com

The C1-symmetry of this compound, having two distinct amino groups, can be an advantage over C2-symmetric ligands in certain reactions by providing more flexibility in the catalyst's coordination sphere and transition state assembly. nih.govnih.gov Future research will likely explore the use of this and related chiral dihydroindene diamines in a broader range of catalytic reactions, including photoredox catalysis and electrocatalysis, to synthesize complex chiral molecules. chemrxiv.org

Table 2: Potential Applications of Chiral Dihydroindene Diamine Ligands in Asymmetric Catalysis

| Reaction Type | Metal | Substrate Class | Product Class | Potential Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Mn, Ru | Ketones, Imines | Chiral Alcohols, Chiral Amines | High to Excellent |

| Asymmetric Michael Addition | Ni, Cu | α,β-Unsaturated Compounds | Chiral Carbonyls, Nitriles | Moderate to High |

| Asymmetric Henry Reaction | Cu | Aldehydes, Nitroalkanes | Chiral β-Nitroalcohols | High |

| Asymmetric Diamination | Pd | Dienes | Chiral Vicinal Diamines | High |

Advanced Characterization and In-situ Mechanistic Studies

A deep understanding of the reaction mechanism is paramount for the rational design and optimization of asymmetric catalysts. Advanced spectroscopic and analytical techniques are being increasingly employed to study the structure of catalyst-substrate complexes and to probe the transition states of catalytic cycles.

For chiral dihydroindene diamine systems, techniques such as:

X-ray Crystallography: Can provide precise information about the three-dimensional structure of the chiral ligand and its metal complexes, revealing details about bond lengths, bond angles, and coordination geometry. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is a powerful tool for characterizing the structure of the ligand and its complexes in solution. Advanced NMR techniques, such as NOESY, can provide insights into the conformation and dynamics of the catalyst system. researchgate.net

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and in-situ NMR spectroscopy allow for the monitoring of the catalytic reaction as it happens. youtube.comaspbs.com This can help in identifying reactive intermediates and understanding the kinetics of the reaction, providing crucial information about the rate-determining and enantioselectivity-determining steps. acs.org

Mechanistic studies on related chiral diamine-catalyzed reactions have highlighted the importance of non-covalent interactions, such as hydrogen bonding, in the transition state to achieve high levels of stereocontrol. nih.gov Future work on this compound and its derivatives will likely involve a combination of these advanced characterization techniques to elucidate the intricate details of their catalytic mechanisms.

Computational-Aided Design and Optimization of Chiral Dihydroindene Diamine Systems

Computational chemistry has become an indispensable tool in the field of asymmetric catalysis. nih.gov Density Functional Theory (DFT) calculations, in particular, are widely used to model reaction pathways, calculate the energies of transition states, and rationalize the origins of enantioselectivity. nih.govacs.org

For chiral dihydroindene diamine systems, computational approaches can be used to:

Screen Virtual Ligand Libraries: By systematically modifying the structure of the dihydroindene diamine scaffold in silico, it is possible to screen a large number of potential ligands and predict their performance in a given catalytic reaction. acs.orgresearchgate.net This can significantly reduce the experimental effort required for catalyst optimization.

Optimize Catalyst Structures: Computational modeling can help in fine-tuning the electronic and steric properties of the ligand to enhance its catalytic activity and selectivity. This includes modifying substituents on the indane core or on the amino groups.

Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the geometry of transition states and the nature of catalyst-substrate interactions, which are often difficult to probe experimentally. nih.gov This understanding can guide the design of more effective catalysts.

The integration of computational screening with automated synthesis and high-throughput experimental screening is a powerful strategy for the rapid discovery of new and improved chiral catalysts. researchgate.net The future of catalyst development for systems based on chiral dihydroindene diamines will undoubtedly involve a synergistic interplay between computational prediction and experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2,3-dihydro-1H-indene-1,6-diamine, and how can enantiomeric purity be ensured?

- Methodology : Microwave-assisted synthesis under controlled temperature and solvent conditions (e.g., ethyl acetate or ethanol) can yield the compound efficiently. Enantiomeric purity is achieved via chiral resolution using HPLC with a chiral stationary phase (e.g., cellulose-based columns) or by employing enantioselective catalysts during synthesis .

- Key Parameters : Reaction time (5–10 minutes under microwave irradiation), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation).

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using orthorhombic (Pbca) or monoclinic crystal systems. Refinement parameters include -factor < 0.05 and -range of 2.4–28.0° .

- NMR spectroscopy : Assign diastereotopic protons (e.g., H-2 and H-3) via - COSY and NOESY, with DEPT for quaternary carbon identification .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodology :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8–10 minutes). Quantify via multiple reaction monitoring (MRM) transitions.

- UV-Vis spectroscopy : Detect at 220–240 nm (aromatic π→π* transitions) with a molar absorptivity .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) at C-4 or C-5 positions. Assess binding affinity to receptors (e.g., Toll-like receptor 7) via SPR or fluorescence polarization .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., androgen receptor). Key residues: LEU704, GLY708 (docking scores ≥7.0 kcal/mol) .

Q. What crystallographic challenges arise in resolving the supramolecular architecture of this compound complexes?

- Methodology :

- Hydrogen bonding networks : Analyze O–H⋯O () and π-π stacking () using Mercury software. Refine anisotropic displacement parameters for non-H atoms .

- Conformational analysis : Calculate puckering parameters (e.g., , ) for dihydroindene rings to assess strain .

Q. How can conflicting spectroscopic and crystallographic data for this compound be reconciled?

- Methodology :

- Iterative refinement : Cross-validate NMR chemical shifts with computed values (GIAO-DFT at B3LYP/6-311+G(d,p)).

- Error analysis : Compare experimental vs. theoretical bond lengths (e.g., C–C: 1.52 Å vs. 1.54 Å) and angles (e.g., C–C–C: 109.5° vs. 108.2°) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.